2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a naphthalene ring, a phenoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the naphthalen-2-yloxy group: This can be achieved by reacting naphthalene with an appropriate halogenated compound under basic conditions.
Synthesis of the thiazole ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Coupling reactions: The final step involves coupling the naphthalen-2-yloxy group with the thiazole derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and phenoxyphenyl groups.
Reduction: Reduced forms of the aromatic rings.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yloxy)acetamide: Similar structure but with a different position of the naphthalen-2-yloxy group.
Sodium 2-(naphthalen-2-yloxy)acetate: A sodium salt derivative with different solubility properties.
Uniqueness
2-(naphthalen-2-yloxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of a naphthalene ring, a phenoxyphenyl group, and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3S/c30-26(17-31-24-15-10-19-6-4-5-7-21(19)16-24)29-27-28-25(18-33-27)20-11-13-23(14-12-20)32-22-8-2-1-3-9-22/h1-16,18H,17H2,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNLMDSQDFJBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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